1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

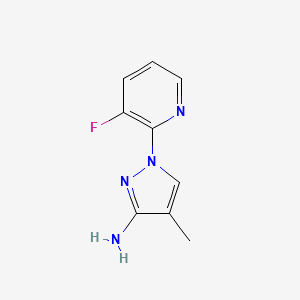

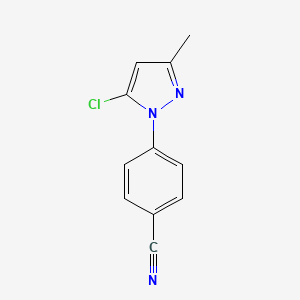

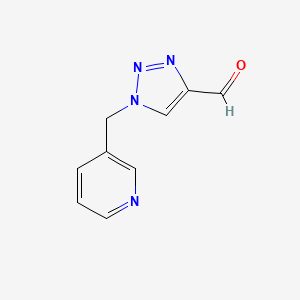

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (abbreviated as 1-BnTIQ HCl) is a secondary amine with the chemical formula C16H17N·HCl . It belongs to the class of isoquinoline alkaloids and is an important scaffold in medicinal chemistry. The THIQ nucleus-containing alkaloids are widely distributed in nature and exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline involves several methods. One convenient approach combines the Strecker reaction with the Bruylants reaction. This method allows for the construction of the core scaffold efficiently . Additionally, other synthetic strategies have been explored to access this compound .

Molecular Structure Analysis

The molecular formula of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is C16H17N . It contains a benzyl group attached to the tetrahydroisoquinoline ring. The 3D structure reveals the arrangement of atoms and bonds, which contributes to its biological activity .

Chemical Reactions Analysis

1-Benzyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions, including modifications of the benzyl group, ring-opening reactions, and functional group transformations. These reactions contribute to its diverse biological properties .

Scientific Research Applications

Biological Activities

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes it a valuable compound in the field of medicinal chemistry.

Multidrug Resistance Modulators

A series of chiral compounds were designed and synthesized as novel multidrug resistance (MDR) modulators on the basis of tetrahydroisoquinolines to reverse cancerous MDR on K562 cells and K562/DOX cells . This suggests that 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in cancer treatment.

Neurodegenerative Disorders

The compound has been studied for its effects on neurodegenerative disorders. For instance, endogenous 1-benzyl-1,2,3,4-tetrahydroisoquinoline did not decrease the number of tyrosine hydroxylase-positive cells in the substantia nigra . This suggests potential applications in the treatment of Parkinson’s disease.

Dopamine Regulation

Biochemical analysis demonstrated significantly increased striatal dopamine (DA) content, while DA metabolites in the striatum remained at control levels . This suggests that 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be used in the regulation of dopamine, a neurotransmitter that plays several important roles in the brain and body.

Structural–Activity Relationship (SAR) Studies

The compound has been used in SAR studies to understand the relationship between the structure of a molecule and its biological activity . This helps in the development of novel THIQ analogs with potent biological activity.

Synthetic Strategies

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used in synthetic strategies for constructing the core scaffold . This is important in the development of new drugs and other chemical compounds.

Mechanism of Action

properties

IUPAC Name |

1-benzyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9,16-17H,10-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSISAGBOKRDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)

![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)